molecular formula C8H7Br2NO2 B12512294 1,4-Dibromo-2,5-dimethyl-3-nitrobenzene

1,4-Dibromo-2,5-dimethyl-3-nitrobenzene

Katalognummer: B12512294
Molekulargewicht: 308.95 g/mol
InChI-Schlüssel: SAZQHRSOIUISAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dibromo-2,5-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, characterized by the presence of two bromine atoms, two methyl groups, and a nitro group

Vorbereitungsmethoden

The synthesis of 1,4-dibromo-2,5-dimethyl-3-nitrobenzene typically involves multiple steps:

    Bromination: The addition of bromine atoms is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1,4-Dibromo-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common reagents and conditions for these reactions include:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an alkaline medium.

Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1,4-Dibromo-2,5-dimethyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1,4-dibromo-2,5-dimethyl-3-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms and methyl groups influence the compound’s reactivity and binding affinity to different substrates. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reactions and conditions.

Vergleich Mit ähnlichen Verbindungen

1,4-Dibromo-2,5-dimethyl-3-nitrobenzene can be compared with other similar compounds such as:

    1,4-Dibromo-2,5-dimethylbenzene: Lacks the nitro group, making it less reactive in redox reactions.

    1,4-Dibromo-2-nitrobenzene: Lacks the methyl groups, affecting its steric properties and reactivity.

    1,4-Dibromo-3-nitrobenzene: Different positioning of the nitro group, leading to variations in chemical behavior.

Eigenschaften

Molekularformel

C8H7Br2NO2

Molekulargewicht

308.95 g/mol

IUPAC-Name

1,4-dibromo-2,5-dimethyl-3-nitrobenzene

InChI

InChI=1S/C8H7Br2NO2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,1-2H3

InChI-Schlüssel

SAZQHRSOIUISAM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1Br)[N+](=O)[O-])C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.